3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-nitro-N-(4-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-5-4-6-17(13-14)21(23)24)19-15-7-9-16(10-8-15)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUSURRSNCNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves the following steps:
Amidation: The nitrobenzene derivative is then reacted with 4-(piperidin-1-yl)aniline to form the desired benzamide compound. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like DMF (dimethylformamide).
Oxidation: m-Chloroperbenzoic acid, dichloromethane as solvent.
Major Products
Reduction: 3-amino-N-[4-(piperidin-1-yl)phenyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
Scientific Research Applications
The applications of 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide can be categorized into several key areas:
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. It can participate in various chemical reactions such as:
- Reduction : Leading to the formation of amine derivatives.
- Substitution : Allowing for the creation of halogenated benzamide derivatives.
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Effects : Preliminary investigations suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Pharmaceutical Development
As a lead compound, this compound is being explored for its therapeutic potential in treating various diseases:
- Cancer Therapy : Its ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its effects on different enzymes, suggesting potential uses in drug development for conditions like diabetes and hypertension.
Data Table: Summary of Applications
| Application Area | Description | Examples of Studies/Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Reduction to amines, substitution reactions |
| Biological Activity | Potential antimicrobial and anticancer properties | In vitro studies demonstrating efficacy |
| Pharmaceutical Development | Lead compound in drug discovery | Investigations into enzyme inhibition |
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups. This suggests its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
Research conducted on various bacterial strains showed that derivatives of this compound exhibited substantial antimicrobial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators.
Signal Transduction: It may interfere with signal transduction pathways by modulating the activity of kinases and other signaling proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.
Structural and Physicochemical Comparisons
Key Observations:
Nitro Positioning : The nitro group’s position (meta vs. para) significantly influences electronic properties and steric interactions. For example, 4-nitro derivatives (e.g., Entry 5) may exhibit distinct receptor-binding profiles compared to meta-nitro analogs .
Heterocyclic Modifications : Piperidine and piperazine derivatives (Entries 1, 4, 5) enhance solubility and modulate lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
Electron-Withdrawing Groups : Trifluoromethyl (Entry 2) and nitro (Entry 3) substituents increase metabolic stability but may reduce bioavailability due to high logP values .
Key Insights:
- Antimicrobial Activity : Entry 2 demonstrates potent activity against sulfate-reducing bacteria, attributed to the nitro group’s electron-withdrawing effects enhancing membrane disruption .
- Receptor Targeting : Piperazine/piperidine-containing analogs (Entries 4, 5) are common in CNS drug design due to their ability to interact with neurotransmitter receptors .
- Gaps in Data : The target compound lacks direct biological studies, highlighting a need for empirical validation of its hypothesized kinase or GPCR interactions.
Reaction Notes:
- The target compound’s synthesis likely parallels methods for arylpiperazine/piperidine benzamides, emphasizing mild conditions to preserve nitro group integrity .
- Heterocyclic ether formation (Entry 4) requires palladium catalysis, increasing synthetic complexity compared to direct amidation routes .
Biological Activity
3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- CAS Number : 2879206
This compound features a nitro group, a piperidine moiety, and an amide functional group, which are critical for its biological interactions.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. The compound is believed to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to reduced phosphorylation of retinoblastoma (Rb) protein, thereby inducing apoptosis in cancer cells .
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of CDK5, leading to downregulation of anti-apoptotic proteins like Mcl-1 .
- Induction of Apoptosis : It promotes the expression of cleaved caspase-3, facilitating tumor cell death .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising anticancer activity across various cancer cell lines. Its efficacy has been evaluated in vitro and in vivo, demonstrating significant potential as an anticancer agent.
Case Studies:
- Pancreatic Cancer : A study reported that analogs similar to this compound were tested on five pancreatic cancer cell lines, showing approximately two-fold greater potency compared to standard treatments .
- HepG2 Cells : Compounds derived from the same structural class have shown IC values as low as 0.12 μM against HepG2 liver cancer cells, indicating strong inhibitory bioactivity .
Data Tables
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| HepG2 | 0.12 | Induction of HIF-1α and apoptosis |
| Pancreatic Cancer | ~2-fold more potent | CDK5 inhibition |
| Various Tumor Lines | ~92.4 | General cytotoxicity |
Research Findings
The compound's structural features contribute significantly to its biological activity. The presence of the nitro group enhances electron-withdrawing properties, increasing the compound's reactivity with biological targets. Additionally, the piperidine ring is known for enhancing solubility and bioavailability, making it a favorable candidate for drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield?
- Synthesis Pathways : Common approaches involve coupling 3-nitrobenzoyl chloride with 4-(piperidin-1-yl)aniline under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Alternative routes may use activating agents like HATU or EDCI for amide bond formation .
- Condition Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature significantly impact reaction efficiency. For example, higher yields (>70%) are reported in DMF at 50°C compared to THF at room temperature .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are standard methods. Purity >95% is achievable via gradient elution .
Q. How can researchers characterize the structural integrity of this compound?
- Spectroscopic Techniques :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z ~340.2, with fragmentation patterns confirming nitro and piperidine moieties .
Q. What solvent systems are optimal for solubility studies of this compound?
- High Solubility : DMSO (>50 mg/mL) and dichloromethane (>30 mg/mL).
- Low Solubility : Aqueous buffers (PBS: <0.1 mg/mL), necessitating DMSO stock solutions for biological assays .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s hERG channel modulation, and what controls are critical?
- Experimental Design :
- Patch-Clamp Electrophysiology : Use HEK293 cells expressing hERG channels. Apply 0.1–10 μM compound and measure current amplitude changes.
- Controls : Include E-4031 (hERG blocker) to confirm channel specificity. EC50 values should be calculated using dose-response curves (Hill slope ~3.3) .
- Data Interpretation : A >10-fold current potentiation at 0.5 μM suggests strong inactivation removal. Validate with voltage-clamp protocols to assess shifts in inactivation midpoint (e.g., +96 mV shift at 2 μM) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Case Example : Discrepancies in hERG activation vs. cytotoxicity may arise from off-target effects.
- Multi-Assay Validation : Combine patch-clamp, MTT assays, and radioligand binding (e.g., [3H]dofetilide competition).
- Metabolic Stability Check : Incubate with liver microsomes to rule out metabolite interference .
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Byproduct Analysis : Common impurities include nitro-reduction products (e.g., amine derivatives) or incomplete coupling.
- Mitigation Strategies :
- Use inert atmospheres (N2/Ar) to prevent nitro group reduction.
- Optimize stoichiometry (1.2:1 acyl chloride:aniline ratio) and add molecular sieves to scavenge HCl .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Molecular Docking : Use AutoDock Vina with hERG channel homology models (PDB: 5VA1). Focus on piperidine and nitro group interactions with S6 domain residues (Tyr652, Phe656).
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
Methodological Considerations
Q. How to troubleshoot low yields in amide coupling reactions?
- Diagnostic Steps :
Verify reagent purity (HPLC-grade solvents, anhydrous conditions).
Test alternative coupling agents (e.g., DCC vs. EDCI).
Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Q. What in vitro models are suitable for assessing cardiac safety profiles?
- Primary Models :
- Guinea Pig Ventricular Myocytes : Measure action potential duration (APD90) shortening (>70% at 3 μM) .
- hERG-HEK293 Cells : Use automated patch-clamp systems for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
